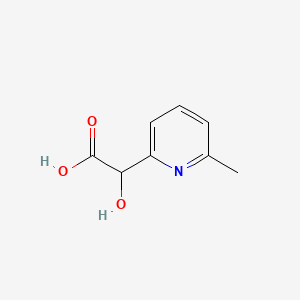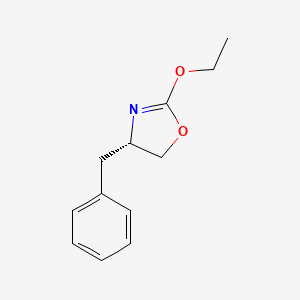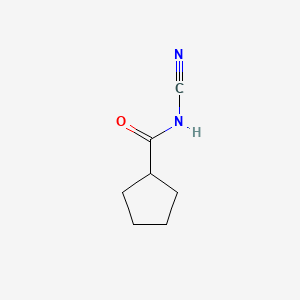
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H11ClO4 and a molecular weight of 290.7 g/mol. This compound is characterized by the presence of a chloro group and a methoxycarbonyl group attached to a biphenyl structure. It is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Mechanism of Action
Target of Action
A structurally similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is known to be a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are used in diabetes therapy as they reduce blood glucose levels by inhibiting the reabsorption of glucose in the kidney .
Mode of Action
If it acts similarly to the SGLT2 inhibitors, it would inhibit the reabsorption of glucose in the kidney, thereby reducing blood glucose levels .
Biochemical Pathways
Sglt2 inhibitors, which this compound may be related to, affect the glucose reabsorption pathway in the kidney .
Result of Action
If it acts similarly to SGLT2 inhibitors, it would lead to a reduction in blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C).
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The starting materials are often sourced in bulk, and the reaction conditions are optimized for scalability. The product is typically purified through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro and methoxycarbonyl groups on the aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar structure with a boronic acid group instead of a carboxylic acid group.
Methyl 4-chlorobenzoate: Similar structure with a methyl ester group instead of a methoxycarbonyl group.
2-Bromo-4-(3-methoxycarbonylphenyl)benzoic acid: Similar structure with a bromo group instead of a chloro group.
Uniqueness
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid is unique due to the presence of both a chloro group and a methoxycarbonyl group on the biphenyl structure. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
2-chloro-4-(3-methoxycarbonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(16)8-10/h2-8H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNJWEPVHKLJCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690688 |
Source


|
| Record name | 3-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-76-1 |
Source


|
| Record name | 3-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[2,1-b]benzothiazole-3-thiol](/img/structure/B571728.png)

![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)








